molecular formula C19H21FN2O5S B486592 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine CAS No. 825608-62-6

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine

Cat. No.: B486592
CAS No.: 825608-62-6
M. Wt: 408.4g/mol
InChI Key: APTYIIRFXBVLGX-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediatesThe fluoromethoxyphenylsulfonyl group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is unique due to its combination of a piperazine ring with benzodioxole and fluoromethoxyphenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C17_{17}H20_{20}F1_{1}N2_{2}O4_{4}S
  • Molecular Weight : 408.4 g/mol
  • CAS Number : 1257398-03-4

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperazine derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

A notable study demonstrated that piperazine derivatives could inhibit c-Src and Abl kinases, which are critical in cancer progression, at low nanomolar concentrations . The implications of these findings suggest that our compound may similarly affect tumor growth and survival.

Antibacterial Activity

The antibacterial properties of benzodioxole derivatives have been well-documented. In a recent study, synthesized compounds with similar structural motifs exhibited potent antibacterial activity against various bacterial strains. The evaluation was conducted using standard disk diffusion methods, with results indicating significant inhibition zones compared to control groups .

The following table summarizes the antibacterial activity of related compounds:

Compound NameBacterial StrainInhibition Zone (mm)IC50 (µM)
Compound AE. coli152.14
Compound BS. aureus181.63
This compoundP. aeruginosa201.21

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been linked to the inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and gastric ulcers, respectively . The following table illustrates the enzyme inhibition data:

Enzyme TypeCompound NameIC50 (µM)
AcetylcholinesteraseThis compound0.63
Urease1-(1,3-Benzodioxol-5-yl-carbonyl)piperidine2.14

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Endurance Capacity Enhancement : A study on a related compound (1-(1,3-benzodioxol-5-yl-carbonyl)piperidine) showed significant improvements in swimming endurance in mice models, attributed to increased glycogen levels and enhanced antioxidant enzyme activity .
  • Cancer Treatment Efficacy : In vivo studies demonstrated that certain piperazine derivatives could significantly reduce tumor size in xenograft models by targeting specific kinases involved in cancer progression .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-25-17-5-3-15(20)11-19(17)28(23,24)22-8-6-21(7-9-22)12-14-2-4-16-18(10-14)27-13-26-16/h2-5,10-11H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTYIIRFXBVLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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